Cas no 155866-71-0 (4-(3-Bromophenoxy)benzonitrile)

4-(3-Bromophenoxy)benzonitrile is a brominated aromatic compound featuring a benzonitrile core linked to a 3-bromophenoxy group. This structure imparts versatility in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and advanced material development. The bromine substituent enhances reactivity for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling precise functionalization. Its nitrile group offers additional derivatization potential, including hydrolysis or reduction. The compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic applications. Its well-defined molecular architecture makes it valuable for constructing complex heterocycles or tailored organic frameworks. Suitable for research and industrial use, it adheres to stringent quality standards.
4-(3-Bromophenoxy)benzonitrile structure
155866-71-0 structure
Product Name:4-(3-Bromophenoxy)benzonitrile
CAS No:155866-71-0
MF:C13H8BrNO
MW:274.112722396851
MDL:MFCD11135484
CID:4764547
PubChem ID:28411063
Update Time:2026-02-26

4-(3-Bromophenoxy)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(3-bromophenoxy)benzonitrile
    • Z0228
    • MFCD11135484
    • SCHEMBL2532878
    • CS-0195024
    • 155866-71-0
    • BS-50617
    • DB-099389
    • E79858
    • AKOS000218117
    • 4-(3-Bromophenoxy)benzonitrile
    • MDL: MFCD11135484
    • Inchi: 1S/C13H8BrNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H
    • InChI Key: MWKJPIMAYNGEFN-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1)OC1C=CC(C#N)=CC=1

Computed Properties

  • Exact Mass: 272.97893g/mol
  • Monoisotopic Mass: 272.97893g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 33

4-(3-Bromophenoxy)benzonitrile Pricemore >>

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Additional information on 4-(3-Bromophenoxy)benzonitrile

Introduction to 4-(3-Bromophenoxy)benzonitrile (CAS No. 155866-71-0)

4-(3-Bromophenoxy)benzonitrile (CAS No. 155866-71-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a bromophenyl ether moiety and a cyano group. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of various pharmaceuticals and advanced materials.

The chemical formula of 4-(3-Bromophenoxy)benzonitrile is C13H9BrNO, and its molecular weight is approximately 277.11 g/mol. The compound is a white to off-white solid at room temperature, with a melting point ranging from 80 to 82°C. It is slightly soluble in water but exhibits good solubility in organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for use in various chemical reactions and formulations.

In the realm of medicinal chemistry, 4-(3-Bromophenoxy)benzonitrile has been extensively studied for its potential applications in drug discovery and development. Recent research has focused on its role as a key intermediate in the synthesis of bioactive compounds with therapeutic potential. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer properties. One notable example is the synthesis of a series of substituted benzonitriles that demonstrated significant inhibition of tumor growth in vitro and in vivo models.

The cyano group in 4-(3-Bromophenoxy)benzonitrile can be readily converted into other functional groups through various chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. These transformations enable the synthesis of a wide range of derivatives with diverse biological activities. For example, the conversion of the cyano group to an amine can yield compounds with enhanced binding affinity to specific protein targets, making them potential candidates for drug development.

Beyond its applications in medicinal chemistry, 4-(3-Bromophenoxy)benzonitrile has also found utility in materials science. Its unique electronic properties make it an attractive candidate for the development of organic semiconductors and optoelectronic materials. Research has shown that derivatives of this compound can be used to create high-performance organic field-effect transistors (OFETs) and photovoltaic devices. The ability to fine-tune the electronic properties through structural modifications further enhances its versatility in these applications.

In terms of synthetic methods, several efficient routes have been developed for the preparation of 4-(3-Bromophenoxy)benzonitrile. One common approach involves the nucleophilic substitution reaction between 4-fluorobenzonitrile and 3-bromophenol in the presence of a base such as potassium carbonate. This method provides high yields and good purity, making it suitable for large-scale production. Alternative synthetic strategies include transition-metal-catalyzed coupling reactions, which offer additional flexibility in terms of functional group compatibility and reaction conditions.

The safety profile of 4-(3-Bromophenoxy)benzonitrile is an important consideration for both laboratory use and industrial applications. While it is generally considered stable under normal conditions, appropriate handling precautions should be taken to ensure safety. This includes using personal protective equipment (PPE) such as gloves and goggles, working under a fume hood to minimize exposure to vapors, and storing the compound in a cool, dry place away from incompatible materials.

In conclusion, 4-(3-Bromophenoxy)benzonitrile (CAS No. 155866-71-0) is a multifaceted compound with significant potential in both medicinal chemistry and materials science. Its unique molecular structure and versatile reactivity make it an invaluable intermediate for the synthesis of bioactive compounds and advanced materials. Ongoing research continues to uncover new applications and optimize synthetic methods, further solidifying its importance in these fields.

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